molecular formula C7H14O7 B12876170 D-glycero-D-gluco-Heptose

D-glycero-D-gluco-Heptose

Cat. No.: B12876170
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-CJZRUXIPSA-N
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Description

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Core Chemical Reactions

Acid-Catalyzed Acetonation
Reacts with acetone under acidic conditions to form protected derivatives:
D-glycero-D-gluco-heptose+acetoneH+2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gluco-heptofuranose\text{this compound} + \text{acetone} \xrightarrow{\text{H}^+} 2,3:6,7\text{-di-}O\text{-isopropylidene-}\beta\text{-D-glycero-D-gluco-heptofuranose}
This reaction selectively protects hydroxyl groups at C2, C3, C6, and C7, enabling further functionalization at other positions .

Nef Reaction
Used to convert nitroalkanes to carbonyl groups in synthesis:
1-Deoxy-1-nitro-D-glycero-D-gluco-heptitolNefThis compound\text{1-Deoxy-1-nitro-D-glycero-D-gluco-heptitol} \xrightarrow{\text{Nef}} \text{this compound}
Key conditions:

  • 6 N H2_2SO4_4 at 0°C

  • Neutralization with BaCO3_3 .

Table 1: Primary Synthetic Routes

StepReactantsConditionsProductYield
1D-Glucose + NitromethaneAlkaline aqueous solution1-Deoxy-1-nitro-D-glycero-D-gluco-heptitol43%
2AcetylationAcetic anhydride/pyridinePenta-O-acetyl derivative85%
3Nef ReactionH2_2SO4_4/NaOHThis compound68%

Data from iterative optimizations show improved yields when using anhydrous acetone for acetonation .

Phosphorylation and Derivatives

Phosphorylated Analog Synthesis
4-(Dihydrogen phosphate) derivatives are synthesized via:

  • Protection of hydroxyl groups (isopropylidene/acetyl)

  • Phosphorylation using POCl3_3 in pyridine

  • Deprotection under mild acidic conditions .

Key Application :
This compound 4-phosphate\text{this compound 4-phosphate} acts as a metabolic intermediate in bacterial glycan biosynthesis .

Table 2: Enzyme-Catalyzed Reactions

EnzymeReactionCofactorProduct
GMH DehydrataseC4 oxidation/C5-C6 dehydrationNAD+^+GDP-6-deoxy-4-keto-D-lyxo-heptose
Cj1430 EpimeraseC3/C5 epimerizationNoneGDP-D-glycero-β-L-gluco-heptose
C4-ReductaseStereospecific ketone reductionNADPHGDP-D-glycero-β-L-manno-heptose

Mechanistic Insight: GMH dehydratase utilizes a conserved Tyr-301 for proton abstraction during dehydration, confirmed by site-directed mutagenesis (kcat_{cat} reduced 500-fold in Y301F variant) .

Stability and Reactivity

  • pH Sensitivity : Degrades above pH 8.0 via β-elimination .

  • Metal Chelation : Forms stable complexes with Ca2+^{2+}/Mg2+^{2+} at physiological pH, influencing its role in bacterial capsular polysaccharides .

Scientific Research Applications

Biological Significance

D-glycero-D-gluco-heptose is primarily recognized for its role in the biosynthesis of lipopolysaccharides (LPS) and capsular polysaccharides in bacteria. It is a precursor for the synthesis of pathogen-associated molecular patterns (PAMPs), which are crucial for immune system recognition. The synthesis of GDP-D-glycero-β-l-gluco-heptose has been demonstrated in Campylobacter jejuni, indicating its importance in bacterial virulence and immune evasion mechanisms .

Therapeutic Applications

This compound derivatives have shown promise in various therapeutic contexts:

  • Antitumor Properties : Compounds derived from this compound have demonstrated antitumor activity, particularly as components of aminoglycoside antibiotics like hygromycin B and destomycins .
  • Immunogenic Induction : Certain derivatives have been identified as immunogenic inducers, capable of triggering cell death pathways, which may be beneficial in cancer therapy .
  • Neuropathic Pain Relief : A semi-synthetic derivative is currently undergoing clinical trials as an anticancer drug candidate, with additional benefits noted for neuropathic pain relief .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway for this compound derivatives revealed significant improvements in yield and purity. The researchers successfully scaled up the production to gram quantities, which is essential for subsequent biological testing and therapeutic development .

Case Study 2: Enzymatic Activity Characterization

In another investigation, the enzymatic activities responsible for synthesizing GDP-D-glycero-β-l-gluco-heptose were characterized, providing insights into their kinetic parameters and structural biology. This knowledge is crucial for understanding how these sugars contribute to bacterial pathogenicity and could inform future drug design strategies .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Scale (g)Key Enzymes/StepsReference
Gram-scale chemical synthesisUp to 80%5-10Direct phosphorylation of glucose
Enzymatic synthesisVariesMilligram to gramCj1427, Cj1430, Cj1428 from C. jejuni

Mechanism of Action

The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.

    (2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.

Uniqueness

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1

InChI Key

YPZMPEPLWKRVLD-CJZRUXIPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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